molecular formula C20H21N3O8S B4034262 Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate

Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate

Cat. No.: B4034262
M. Wt: 463.5 g/mol
InChI Key: ZNUFMBYEZIINSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate is a complex organic compound that features a pyrrolidine ring, a nitro group, and a sulfonylamino group attached to a benzene dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Sulfonylation: The sulfonylamino group is introduced via sulfonylation reactions, often using sulfonyl chlorides.

    Esterification: The final step involves esterification to form the dimethyl ester of the benzene dicarboxylate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Oxidation of Pyrrolidine Ring: Introduction of carbonyl groups.

    Substitution Reactions: Formation of various substituted derivatives.

Scientific Research Applications

Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitro and sulfonylamino groups on biological systems.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate: shares similarities with other compounds containing pyrrolidine, nitro, and sulfonylamino groups.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.

    Nitro Compounds: Nitrobenzene derivatives.

    Sulfonylamino Compounds: Sulfonylureas and sulfonamides.

Uniqueness

  • The combination of these functional groups in a single molecule provides unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O8S/c1-30-19(24)13-9-14(20(25)31-2)11-15(10-13)21-32(28,29)16-5-6-17(18(12-16)23(26)27)22-7-3-4-8-22/h5-6,9-12,21H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUFMBYEZIINSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Reactant of Route 3
Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.